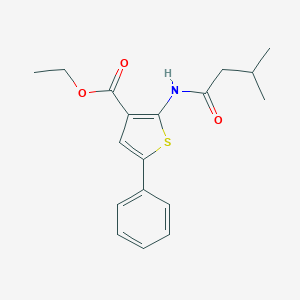
3-(3-methoxyphenyl)-2-(4-methylphenyl)-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-methoxyphenyl)-2-(4-methylphenyl)-4(3H)-quinazolinone is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazolinone core substituted with methoxyphenyl and methylphenyl groups, which may contribute to its unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxyphenyl)-2-(4-methylphenyl)-4(3H)-quinazolinone typically involves the condensation of appropriate anilines with anthranilic acid derivatives, followed by cyclization. One common method includes:
Condensation Reaction: Reacting 3-methoxyaniline with 4-methylanthranilic acid in the presence of a dehydrating agent such as polyphosphoric acid.
Cyclization: The intermediate product undergoes cyclization under acidic or basic conditions to form the quinazolinone ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-(3-methoxyphenyl)-2-(4-methylphenyl)-4(3H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The quinazolinone ring can be reduced to form dihydroquinazolinone derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: 3-(3-hydroxyphenyl)-2-(4-methylphenyl)quinazolin-4(3H)-one.
Reduction: 3-(3-methoxyphenyl)-2-(4-methylphenyl)dihydroquinazolin-4(3H)-one.
Substitution: 3-(3-nitrophenyl)-2-(4-methylphenyl)quinazolin-4(3H)-one.
科学的研究の応用
3-(3-methoxyphenyl)-2-(4-methylphenyl)-4(3H)-quinazolinone has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 3-(3-methoxyphenyl)-2-(4-methylphenyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of cell proliferation, induction of apoptosis, and modulation of inflammatory responses.
類似化合物との比較
Similar Compounds
- 3-(3-hydroxyphenyl)-2-(4-methylphenyl)quinazolin-4(3H)-one
- 3-(3-methoxyphenyl)-2-(4-chlorophenyl)quinazolin-4(3H)-one
- 3-(3-methoxyphenyl)-2-(4-nitrophenyl)quinazolin-4(3H)-one
Uniqueness
3-(3-methoxyphenyl)-2-(4-methylphenyl)-4(3H)-quinazolinone is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both methoxy and methyl groups may enhance its lipophilicity and ability to interact with biological membranes, potentially leading to improved pharmacokinetic properties.
特性
分子式 |
C22H18N2O2 |
|---|---|
分子量 |
342.4g/mol |
IUPAC名 |
3-(3-methoxyphenyl)-2-(4-methylphenyl)quinazolin-4-one |
InChI |
InChI=1S/C22H18N2O2/c1-15-10-12-16(13-11-15)21-23-20-9-4-3-8-19(20)22(25)24(21)17-6-5-7-18(14-17)26-2/h3-14H,1-2H3 |
InChIキー |
ZZRHFPZYMXCDEH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=CC(=CC=C4)OC |
正規SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=CC(=CC=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(4-Chlorophenyl)-2-[(4-phenylpiperazin-1-yl)carbonyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B376482.png)
![5-(4-chlorophenyl)-N-(3-hydroxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B376486.png)
![3-amino-5,6-dimethyl-2-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B376488.png)
![3-amino-5-phenyl-2-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B376489.png)
![3-amino-2-ethyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B376490.png)
![2-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B376492.png)
![2-(4-chlorophenyl)-6-ethyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B376493.png)

![2-methyl-N'-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B376498.png)
![Ethyl 2-[(diphenylacetyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B376499.png)

![Ethyl 4-(4-ethoxyphenyl)-2-[(3-methylbutanoyl)amino]thiophene-3-carboxylate](/img/structure/B376501.png)
![Ethyl 4-(4-bromophenyl)-2-[(3-methylbutanoyl)amino]thiophene-3-carboxylate](/img/structure/B376502.png)
![N-(3-bromophenyl)-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetamide](/img/structure/B376503.png)
